(3beta,16alpha)-3,16-Dihydroxyolean-12-en-28-oic acid
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Overview
Description
(3beta,16alpha)-3,16-Dihydroxyolean-12-en-28-oic acid is a naturally occurring triterpenoid compound. It is derived from oleanolic acid, which is found in various plants and has been studied for its potential therapeutic properties. This compound is known for its unique structure, which includes hydroxyl groups at the 3 and 16 positions, contributing to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,16alpha)-3,16-Dihydroxyolean-12-en-28-oic acid typically involves multiple steps, starting from oleanolic acid. One common method includes the hydroxylation of oleanolic acid at the 3 and 16 positions. This can be achieved using reagents such as osmium tetroxide (OsO4) for dihydroxylation, followed by oxidative cleavage and further functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources rich in oleanolic acid, followed by chemical modification to introduce the hydroxyl groups at the desired positions. The process may include purification steps such as crystallization and chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
(3beta,16alpha)-3,16-Dihydroxyolean-12-en-28-oic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines[][2].
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation[][2].
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities[2][2].
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive compound.
Medicine: Explored for its anti-inflammatory, anti-cancer, and hepatoprotective properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (3beta,16alpha)-3,16-Dihydroxyolean-12-en-28-oic acid involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation, apoptosis, and cell proliferation. The hydroxyl groups at the 3 and 16 positions play a crucial role in its binding to specific receptors and enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: The parent compound, known for its wide range of biological activities.
Ursolic Acid: Another triterpenoid with similar structure and properties.
Betulinic Acid: A triterpenoid with anti-cancer and anti-HIV properties.
Uniqueness
(3beta,16alpha)-3,16-Dihydroxyolean-12-en-28-oic acid is unique due to the specific positioning of its hydroxyl groups, which confer distinct biological activities compared to its analogs. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C30H48O4 |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(4aR,5R,6aS,6bR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)14-15-30(24(33)34)19(16-25)18-8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,6)29(18,7)17-23(30)32/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20?,21?,22-,23+,27-,28+,29+,30+/m0/s1 |
InChI Key |
YKOPWPOFWMYZJZ-VFLGEGBCSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C(=O)O)C |
Origin of Product |
United States |
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